molecular formula C18H29NaO3S B7801123 sodium;4-dodecylbenzenesulfonate

sodium;4-dodecylbenzenesulfonate

Cat. No.: B7801123
M. Wt: 348.5 g/mol
InChI Key: JHJUUEHSAZXEEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-dodecylbenzenesulfonate is an organic compound with the molecular formula C18H29NaO3S. It is a white or yellowish powder that is soluble in water. This compound is a type of anionic surfactant, which means it has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. It is widely used in various industries due to its excellent wetting, dispersion, decontamination, and antibacterial properties .

Preparation Methods

Sodium 4-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene. There are several methods for this process:

    Sulfur Trioxide (SO3) Sulfonation Method: This method involves the reaction of dodecylbenzene with sulfur trioxide. The reaction is highly exothermic and occurs almost instantaneously.

    Excessive Sulfuric Acid (H2SO4) Sulfonation Method: In this method, dodecylbenzene is reacted with an excess of sulfuric acid. The reaction generates water, which can dilute the sulfuric acid and slow down the reaction.

    Chlorosulfonic Acid Sulfonation Method: Chlorosulfonic acid can also be used as a sulfonating agent.

Chemical Reactions Analysis

Sodium 4-dodecylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and chlorosulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 4-dodecylbenzenesulfonate involves its ability to reduce the surface tension of water, allowing it to act as a surfactant. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, leading to the formation of micelles. This property allows it to effectively disperse and emulsify oils and other hydrophobic substances .

Properties

IUPAC Name

sodium;4-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJUUEHSAZXEEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.